Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms The pyrazole ring is substituted with a phenyl group and a methyl group, while the piperazine ring is substituted with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For example, 3-methyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Coupling of the Pyrazole and Piperazine Rings: The pyrazole and piperazine rings can be coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.
Substitution: The phenyl group on the pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the design and synthesis of novel pharmaceutical agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies investigating the interaction of pyrazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for other heterocycles, allowing the compound to modulate the activity of its targets. The piperazine ring can enhance the compound’s binding affinity and selectivity by providing additional points of interaction with the target.
Comparison with Similar Compounds
Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)morpholine-1-carboxylate: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness: Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is unique due to the presence of both a pyrazole ring and a piperazine ring, which can confer distinct pharmacological properties. The combination of these two rings can enhance the compound’s ability to interact with multiple biological targets, making it a versatile scaffold for drug design.
Properties
IUPAC Name |
ethyl 4-(5-methyl-2-phenylpyrazol-3-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-23-17(22)20-11-9-19(10-12-20)16-13-14(2)18-21(16)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXHSPWYEXRMGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=NN2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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